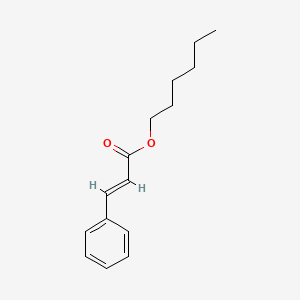
Hexyl cinnamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl cinnamate is a useful research compound. Its molecular formula is C15H20O2 and its molecular weight is 232.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cosmetic Applications
Hexyl cinnamate is predominantly utilized in the cosmetic industry due to its fragrance properties and skin-conditioning effects. It is often included in formulations for perfumes, lotions, and creams.
Benefits:
- Fragrance Component: this compound imparts a pleasant scent, enhancing the sensory experience of cosmetic products.
- Skin Conditioning: It exhibits moisturizing properties, contributing to improved skin texture and hydration.
Case Study:
A study highlighted the use of this compound in a range of cosmetic products, demonstrating its effectiveness as a fragrance agent while maintaining low skin sensitization potential. The findings suggest that this compound can be safely used in consumer products without significant allergic reactions .
Pharmaceutical Applications
Research has indicated potential therapeutic benefits of this compound in various medical applications.
Anti-inflammatory Properties:
This compound has shown promise in modulating inflammatory responses. A study indicated that compounds related to this compound could suppress pro-inflammatory markers in cell cultures, suggesting potential use in treatments for inflammatory diseases .
Antimicrobial Activity:
This compound has been investigated for its antimicrobial properties. Its efficacy against certain bacterial strains positions it as a candidate for inclusion in antibacterial formulations.
Agricultural Applications
This compound is also explored for its biocontrol potential against pests and pathogens.
Insecticidal Properties:
Research has demonstrated that this compound can be effective against various agricultural pests. Its application in pest management strategies can reduce reliance on synthetic pesticides .
Case Study:
A patent documented the use of this compound as part of a formulation targeting common agricultural pests such as spider mites and cockroaches. The results indicated effective pest control with minimal environmental impact .
Skin Sensitization Studies:
Research indicates that this compound possesses low sensitization potential under typical consumer exposure conditions. However, regulatory bodies continue to monitor its use to mitigate any risks associated with allergic reactions .
Data Summary
The following table summarizes key findings related to the applications of this compound:
Propriétés
Numéro CAS |
3488-00-4 |
|---|---|
Formule moléculaire |
C15H20O2 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
hexyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C15H20O2/c1-2-3-4-8-13-17-15(16)12-11-14-9-6-5-7-10-14/h5-7,9-12H,2-4,8,13H2,1H3/b12-11+ |
Clé InChI |
UYWPFEKMTYDVQM-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)C=CC1=CC=CC=C1 |
SMILES canonique |
CCCCCCOC(=O)C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















